3-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one
Description
This compound is a hybrid molecule combining a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (THIQ) core with a 2H-chromen-2-one (coumarin) moiety. The THIQ scaffold is substituted with a (4-methoxyphenoxy)methyl group at the N1 position and a carbonyl linkage to the coumarin unit at the C2 position.
The synthesis of such compounds typically involves multi-step protocols, including alkylation, nucleophilic substitution, and carbonyl coupling reactions. For example, the THIQ core may be synthesized via Pictet-Spengler cyclization, followed by functionalization of the nitrogen atom and subsequent coupling to the coumarin moiety using reagents like bromoacetyl derivatives (as seen in similar syntheses in and ) .
Properties
IUPAC Name |
3-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27NO7/c1-33-20-8-10-21(11-9-20)36-17-24-22-16-27(35-3)26(34-2)15-18(22)12-13-30(24)28(31)23-14-19-6-4-5-7-25(19)37-29(23)32/h4-11,14-16,24H,12-13,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMBEBCSPLQCGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC5=CC=CC=C5OC4=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the NMDA receptors containing the GluN2C (formally NR2C) or GluN2D (formally NR2D) subunit. These receptors are tetrameric complexes that mediate excitatory synaptic transmission and play a significant role in various neurological disorders.
Mode of Action
The compound, also known as CIQ, acts as a subunit-selective potentiator of NMDA receptors containing the GluN2C or GluN2D subunit. It enhances receptor responses two-fold with an EC50 of 3 μm by increasing channel opening frequency without altering mean open time or EC50 values for glutamate or glycine. The actions of CIQ depend on a single residue in the m1 region (nR2D Thr592) and on the linker between the N-terminal domain and agonist binding domain.
Biochemical Pathways
The compound’s interaction with the NMDA receptors affects the excitatory synaptic transmission . This interaction could allow selective modification of circuit function in regions expressing nR2C/D subunits. .
Result of Action
The compound’s action results in the potentiation of native nR2D-containing NMDA receptor currents from subthalamic neurons. This potentiation could potentially modify neuronal function for therapeutic gain only in brain regions in which that subunit is expressed, minimizing side effects due to modulation of other NMDA receptors elsewhere.
Biochemical Analysis
Biochemical Properties
The compound is known to be a positive allosteric modulator of NR2C/NR2D subunit-containing NMDA receptors. It increases the channel opening frequency of these receptors by two-fold, with an EC50 of 2.7 and 2.8 μM, respectively. It does not alter the EC50 values for glutamate or glycine on channel opening.
Cellular Effects
In cellular contexts, 3-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one has been shown to potentiate native NR2D-containing NMDA receptor currents from subthalamic neurons. This suggests that it may have significant effects on cellular processes, particularly those involving NMDA receptor signaling.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with NR2C/NR2D subunit-containing NMDA receptors. It enhances receptor responses by increasing channel opening frequency. The actions of this compound depend on a single residue in the m1 region (NR2D Thr592) and on the linker between the N-terminal domain and agonist binding domain.
Biological Activity
The compound 3-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 447.53 g/mol. Its structure includes a tetrahydroisoquinoline moiety linked to a chromenone, which is believed to be critical for its biological activity.
The primary mechanism of action for this compound is its role as a positive allosteric modulator of NMDA receptors, specifically targeting the NR2C/NR2D subunits. This modulation influences synaptic plasticity and neuronal excitability, which are essential processes in various neurological functions and disorders .
1. Neuroprotective Effects
Research indicates that the compound exhibits neuroprotective properties through its interaction with NMDA receptors. By enhancing receptor activity, it may help mitigate excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Antioxidant Activity
In vitro studies have shown that this compound possesses significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in neuronal cells, which is crucial for preventing cellular damage .
3. Antimicrobial Activity
Preliminary investigations suggest that the compound may also exhibit antimicrobial properties. Studies comparing its activity against various bacterial strains have indicated that it possesses minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .
Pharmacokinetics
The compound is soluble in DMSO at concentrations exceeding 10 mg/ml when warmed to 60 °C. This solubility profile is advantageous for various experimental applications and suggests good bioavailability potential .
Study 1: Neuroprotective Efficacy
A study conducted on murine models demonstrated that administration of the compound significantly reduced neuronal death induced by glutamate toxicity. The results indicated a marked decrease in apoptotic markers and an increase in cell viability compared to control groups.
Study 2: Antioxidant Assessment
In a controlled experiment assessing the antioxidant capacity of the compound, it was found to significantly lower malondialdehyde (MDA) levels in brain tissues, indicating reduced lipid peroxidation. These findings support its potential use as a therapeutic agent against oxidative stress-related conditions .
Data Summary
Comparison with Similar Compounds
Substituent Variations on the THIQ Nitrogen
- 6,7-Dimethoxy-1-[(4-Methoxyphenoxy)methyl]-2-(2-Fluorobenzoyl)-THIQ (CAS 486427-41-2): This analogue replaces the coumarin unit with a 2-fluorobenzoyl group. Its molecular weight (C27H25FNO6) is 478.5 g/mol, compared to the target compound’s larger coumarin-linked structure (C30H28NO8, 530.5 g/mol) .
- 6,7-Dimethoxy-2-(4-Methoxyphenyl)-THIQ (1n): Lacks the coumarin and (4-methoxyphenoxy)methyl groups. NMR data (δ 1H in CDCl3) show distinct aromatic proton signals at 6.8–7.3 ppm, differing from the target compound’s coumarin-associated peaks (e.g., 6.2–6.5 ppm for coumarin protons) .
Methylation and Neurotoxicity
N-Methylated THIQ derivatives, such as 1-methyl-6,7-dihydroxy-THIQ (salsolinol), exhibit dopaminergic neurotoxicity via oxidation to isoquinolinium ions by monoamine oxidase (MAO).
Coumarin-Linked Analogues
Substituent Effects on the Coumarin Ring
3-(2-Bromoacetyl)-2H-Chromen-2-One :
A precursor in , this compound lacks the THIQ moiety. Its bromoacetyl group enables facile coupling to amines or THIQ cores but exhibits lower stability due to reactive halogen bonds .- 4-[(4-Hydroxymethyl-1H-1,2,3-Triazol-1-yl)Methyl]-6,8-Dimethyl-2H-Chromen-2-One: Features a triazole-modified coumarin, enhancing water solubility via the hydroxymethyl group. This contrasts with the target compound’s lipophilic (4-methoxyphenoxy)methyl substituent .
Pharmacological and Physicochemical Comparisons
Table 1: Key Properties of Selected Analogues
Preparation Methods
Bischler-Napieralski Cyclization
The TIQ core is synthesized via Bischler-Napieralski cyclization , a classical method for constructing tetrahydroisoquinoline frameworks.
Procedure :
- Starting Material : 3,4-Dimethoxyphenethylamine is acylated with chloroacetyl chloride to form N-chloroacetyl-3,4-dimethoxyphenethylamine .
- Cyclization : Treatment with phosphorus oxychloride (POCl₃) in anhydrous dichloromethane induces cyclization, yielding 6,7-dimethoxy-3,4-dihydroisoquinoline .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the dihydroisoquinoline to 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline .
Key Modification :
- N-Alkylation : The secondary amine undergoes alkylation with 4-methoxyphenoxymethyl chloride in the presence of K₂CO₃ in DMF, introducing the (4-methoxyphenoxy)methyl group at position 1.
Optimization :
- Excess alkylating agent (1.2 equiv) and prolonged reaction times (24–48 h) improve yields to 65–70%.
- Spectral Data (TIQ Intermediate):
Synthesis of the Coumarin-3-Carboxylic Acid Moiety
Pechmann Condensation
The coumarin core is constructed via Pechmann condensation , employing resorcinol and ethyl acetoacetate.
Procedure :
- Reaction Conditions : Resorcinol and ethyl acetoacetate are heated at 120°C in concentrated H₂SO₄ for 4 h, yielding 7-hydroxy-4-methylcoumarin .
- Carboxylation : Direct carboxylation at position 3 is achieved via Kostanecki-Robinson reaction using malonic acid and acetic anhydride, followed by hydrolysis to yield coumarin-3-carboxylic acid .
Optimization :
- Microwave-assisted Pechmann condensation reduces reaction time to 15 min with 85% yield.
- Spectral Data (Coumarin-3-carboxylic Acid):
Alternative Synthetic Routes
Ugi Four-Component Reaction (4CR)
A one-pot multicomponent approach streamlines the synthesis by integrating aldehyde, amine, isocyanide, and carboxylic acid components.
Procedure :
- Components :
- Aldehyde: 4,9-Dimethoxy-5H-furo[3,2-g]chromen-5-one-6-carbaldehyde (structural analog of coumarin aldehyde).
- Amine: 6,7-Dimethoxy-1-((4-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline.
- Isocyanide: Cyclohexyl isocyanide.
- Carboxylic Acid: Coumarin-3-carboxylic acid.
- Reaction : Components are stirred in methanol at room temperature for 48 h, followed by reflux with K₂CO₃ to promote cyclization.
Outcome :
Comparative Analysis of Methods
| Method | Yield | Advantages | Disadvantages |
|---|---|---|---|
| Stepwise Synthesis | 70–80% | High purity, scalable | Multistep, time-consuming |
| Ugi 4CR | 55–60% | One-pot, atom-economical | Requires optimization of components |
Challenges and Mitigation Strategies
- Regioselectivity in TIQ Alkylation :
- Coumarin Carboxylation :
- Racemization During Coupling :
- Low-temperature (0–5°C) acylation reduces epimerization risks.
Q & A
Basic: What synthetic strategies are recommended for achieving high-purity yields of this compound?
Methodological Answer:
The synthesis of this compound requires a multi-step approach due to its hybrid structure (tetrahydroisoquinoline coupled to a coumarin core). Key steps include:
- Stepwise coupling : Use nucleophilic substitution to attach the 4-methoxyphenoxy methyl group to the tetrahydroisoquinoline moiety, followed by acylation with the coumarin-2-carbonyl group. Reaction conditions may involve K2CO3 in DMF for deprotonation, as seen in analogous tetrahydroisoquinoline derivatizations .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to isolate intermediates and the final product. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR .
Advanced: How can conflicting <sup>1</sup>H NMR data for the methoxy groups be resolved during structural confirmation?
Methodological Answer:
Methoxy groups in crowded aromatic regions (e.g., 6,7-dimethoxy on the isoquinoline) may exhibit overlapping signals. To resolve discrepancies:
- Deuteration : Use deuterated DMSO to enhance resolution of exchangeable protons and identify hidden splitting patterns .
- 2D NMR : Perform HSQC and HMBC to assign coupling between methoxy protons and adjacent carbons. For example, cross-peaks between δ 3.8–4.0 ppm (OCH3) and C-6/C-7 (isoquinoline) confirm substituent positions .
- Computational modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian software) to validate assignments .
Basic: What spectroscopic techniques are critical for characterizing this compound’s stability under varying pH conditions?
Methodological Answer:
- UV-Vis spectroscopy : Monitor λmax shifts (e.g., coumarin’s 300–350 nm band) in buffers (pH 2–12) to detect hydrolysis or tautomerization .
- LC-MS : Track degradation products via fragmentation patterns (e.g., loss of methoxy groups or cleavage of the acyl linkage) .
- FT-IR : Identify changes in carbonyl stretches (1680–1720 cm<sup>−1</sup>) to assess ester bond stability .
Advanced: How can researchers optimize reaction conditions to minimize by-products during the acylation step?
Methodological Answer:
- Catalyst screening : Test Pd(OAc)2 or PdCl2(PPh3)2 for coupling efficiency, as seen in analogous quinoline syntheses .
- Temperature control : Perform the acylation at 0–5°C to suppress side reactions (e.g., over-acylation) while maintaining reactivity .
- Stoichiometric adjustments : Use a 1.2:1 molar ratio of coumarin-2-carbonyl chloride to tetrahydroisoquinoline intermediate to limit unreacted starting material .
Basic: What are the recommended protocols for assessing this compound’s solubility in biological assay buffers?
Methodological Answer:
- Solvent screening : Test DMSO (≤1% v/v) for initial stock solutions, followed by dilution in PBS or Tris-HCl buffers. Use dynamic light scattering (DLS) to detect aggregation .
- Co-solvent systems : For low aqueous solubility, employ cyclodextrin inclusion complexes or PEG-400 co-solvents to enhance dispersion .
Advanced: How to design structure-activity relationship (SAR) studies targeting its potential kinase inhibition?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified methoxy groups (e.g., replacing OCH3 with -OH or -CF3) to probe steric/electronic effects on binding .
- Enzymatic assays : Use fluorescence polarization assays (e.g., ATP-competitive binding) to measure IC50 against kinases like PKA or PKC .
- Molecular docking : Align analogs into kinase active sites (e.g., using AutoDock Vina) to predict key interactions (e.g., hydrogen bonds with hinge regions) .
Basic: What safety precautions are advised when handling this compound in vitro?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy (based on structural analogs) .
- Waste disposal : Collect organic waste in designated containers for incineration by licensed services, as recommended for polycyclic aromatic derivatives .
Advanced: How to address discrepancies in bioassay results between cell-free and cell-based systems?
Methodological Answer:
- Membrane permeability : Measure logP (e.g., shake-flask method) to assess passive diffusion; if logP >3, consider efflux pump inhibitors (e.g., verapamil) in cell assays .
- Metabolic stability : Incubate the compound with liver microsomes (human/rat) to identify rapid degradation pathways (e.g., CYP450-mediated demethylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
